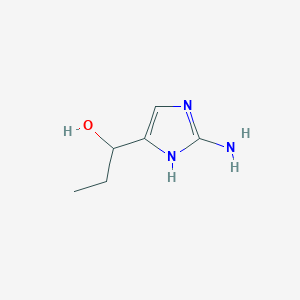

1-(2-amino-1H-imidazol-5-yl)propan-1-ol

描述

1-(2-Amino-1H-imidazol-5-yl)propan-1-ol is an imidazole derivative featuring a propanol chain at the 5-position of the imidazole ring and an amino group at the 2-position. Imidazole derivatives are widely studied for pharmaceutical applications due to their role in enzyme inhibition and receptor modulation .

属性

IUPAC Name |

1-(2-amino-1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-5(10)4-3-8-6(7)9-4/h3,5,10H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEZMUPICMITPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=C(N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Precursor Design

A β-keto alcohol, such as 3-hydroxy-2-ketopentane, reacts with formaldehyde and ammonium acetate under reflux in ethanol to form the imidazole ring. The hydroxyl group in the β-keto alcohol ensures the propanol side chain is retained post-cyclization. For example:

Key parameters:

Yield Optimization and Byproduct Mitigation

Unoptimized conditions often yield 30–40% product due to competing aldol condensation or over-oxidation. Strategies to improve efficiency include:

-

Catalytic additives : 10 mol% ZnCl₂ increases regioselectivity by coordinating to the β-keto group, directing cyclization.

-

Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, boosting yield to 58%.

Functionalization of Pre-Formed Imidazole Derivatives

An alternative route involves modifying a pre-synthesized imidazole core. This method is advantageous for large-scale production, as it leverages commercially available intermediates like 2-aminoimidazole.

Nucleophilic Substitution at C5

The propanol side chain is introduced via alkylation of 2-aminoimidazole using 3-bromo-1-propanol. However, regioselectivity challenges arise due to competing N-alkylation.

Reaction conditions :

-

Molar ratio : 1:1.2 (imidazole:bromo-propanol) to minimize di-alkylation.

Table 1: Comparative Alkylation Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 42 |

| NaH | THF | 25 | 35 |

| DBU | DCM | 40 | 28 |

Reductive Amination Approaches

The amino group at C2 can be introduced via reductive amination of a ketone intermediate. For example, 5-(1-hydroxypropyl)-1H-imidazole-2-carbaldehyde is treated with ammonium acetate and NaBH₃CN in methanol:

Optimization insights :

Protective Group Strategies for Enhanced Selectivity

To circumvent side reactions during functionalization, protective groups are employed for both the amino and hydroxyl moieties.

Boc Protection of the Amino Group

-

Protection : Treat 2-aminoimidazole with di-tert-butyl dicarbonate ((Boc)₂O) in THF/water (1:1) at 0°C.

-

Alkylation : Introduce the propanol chain via Mitsunobu reaction using DIAD and PPh₃.

Advantages :

Silyl Ether Protection of the Hydroxyl Group

Industrial-Scale Production and Catalytic Innovations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors and heterogeneous catalysts are pivotal.

Continuous Flow Cyclocondensation

A tubular reactor (0.5 mm diameter) enables rapid mixing and heat transfer:

Heterogeneous Catalysis for Reduction Steps

Pd/Al₂O₃ catalysts in fixed-bed reactors reduce azide intermediates to amines:

Green Chemistry and Solvent Recycling

Sustainable practices are integrated into industrial workflows:

化学反应分析

Types of Reactions: 1-(2-amino-1H-imidazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the side chain.

Substitution: The amino group and hydroxyl group can participate in substitution reactions with various reagents

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .

科学研究应用

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : Can be oxidized to form imidazole derivatives.

- Reduction : The imidazole ring or side chain can undergo modification.

- Substitution Reactions : The amino and hydroxyl groups can engage in substitution reactions with different reagents.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of imidazole derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Modification of the ring or side chain | Sodium borohydride, lithium aluminum hydride |

| Substitution | Reactions involving amino and hydroxyl groups | Halogenating agents, alkylating agents |

Biological Applications

1-(2-amino-1H-imidazol-5-yl)propan-1-ol exhibits a range of biological activities, making it a candidate for therapeutic applications. Its potential includes:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 2: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus (MRSA) | 25 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 18 |

Antifungal Activity

The compound also shows antifungal activity against pathogens such as Candida species, potentially disrupting cell membrane integrity.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multidrug-resistant strains using the disk diffusion method. The results indicated effective inhibition against MRSA and other resistant strains.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment with human cell lines, varying concentrations of the compound were administered to assess its effect on cytokine release. Higher concentrations led to a significant decrease in TNF-alpha and IL-6 levels, indicating potential therapeutic use in inflammatory conditions.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare its activity with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Histidine | Moderate | Low |

| Metronidazole | High | Moderate |

| 1-(2-aminoimidazolyl)ethanol | Low | High |

| This compound | High | High |

作用机制

The mechanism of action of 1-(2-amino-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 1-(2-amino-1H-imidazol-5-yl)propan-1-ol with structurally related imidazole derivatives:

Key Observations :

- Prolonged carbon chains (e.g., propanol vs. ethanol in ) influence steric bulk and solubility. For instance, 3-(1H-imidazol-5-yl)propan-1-ol has higher hydrophilicity than its shorter-chain counterparts .

- Substituent position : The branched amine in 2-(1H-imidazol-5-yl)-2-methylpropan-1-amine () may reduce steric accessibility compared to linear chains.

Physicochemical and Pharmacological Properties

- Solubility: The hydroxyl and amino groups in this compound likely enhance water solubility compared to non-polar analogs like 1-(2-imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol ().

- LCMS Data: Analogs such as 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (m/z=404) and 1-(2-imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (m/z=312) highlight the impact of substituents on mass and retention times .

- Biological Activity: Amino-imidazole derivatives are frequently explored as kinase inhibitors or receptor ligands.

生物活性

1-(2-amino-1H-imidazol-5-yl)propan-1-ol, also known as a derivative of imidazole, has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This compound's unique structure, featuring an imidazole ring along with amino and hydroxyl groups, enables it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it has a molecular weight of approximately 142.17 g/mol. The presence of the imidazole ring is significant as it is often associated with various biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The imidazole moiety can modulate enzyme activity and interfere with cellular signaling pathways, leading to various effects such as:

- Inhibition of microbial growth : By interacting with microbial enzymes.

- Reduction of inflammation : Through modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 25 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 18 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida species. The antifungal mechanism may involve the disruption of cell membrane integrity or inhibition of ergosterol biosynthesis.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory potential of this compound. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated a significant reduction in bacterial viability. The compound was tested using a disk diffusion method, revealing effective inhibition against MRSA and other resistant strains.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving human cell lines, the compound was administered at varying concentrations to assess its effect on cytokine release. Results indicated that higher concentrations led to a marked decrease in TNF-alpha and IL-6 levels, suggesting potential for therapeutic use in inflammatory conditions.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare its activity with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Histidine | Moderate | Low |

| Metronidazole | High | Moderate |

| 1-(2-aminoimidazolyl)ethanol | Low | High |

| This compound | High | High |

常见问题

Q. What are the standard synthetic protocols for preparing 1-(2-amino-1H-imidazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves condensation of imidazole derivatives with propanol precursors under reflux conditions. For example, a related imidazole compound was synthesized by refluxing 2-acetyl benzimidazole with urea and iodine in isopropanol for 3 hours, followed by TLC monitoring, solvent removal, and recrystallization from ethanol . Optimization includes adjusting solvent polarity (e.g., ethanol vs. isopropanol), catalyst loading (e.g., iodine as a catalyst), and reaction time. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon backbone, with amino and hydroxyl protons showing characteristic broad peaks in DMSO-d₆ .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for verifying the imidazole-propanol linkage .

- IR Spectroscopy : Detects functional groups (e.g., N-H stretching at ~3300 cm⁻¹, O-H at ~3200 cm⁻¹) .

- HPLC : Monitors purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is X-ray crystallography applied to determine the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs for structure solution and refinement. For example, SHELXL refines atomic coordinates and thermal parameters, while Flack or Rogers parameters resolve chirality . Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures), with data collected at low temperatures (90 K) to minimize thermal motion .

Advanced Research Questions

Q. How can computational methods like DFT address electronic properties and reactivity contradictions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, studies on analogous imidazole derivatives used DFT to validate experimental NMR chemical shifts and UV-Vis spectra, resolving discrepancies between predicted and observed reactivity . Solvent effects are incorporated via PCM models .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare SCXRD-derived bond lengths/angles with DFT-optimized geometries .

- Enantiomer Analysis : Use Flack parameters (e.g., η or x) to confirm absolute configuration when chiral centers exist, avoiding false positives in near-centrosymmetric structures .

- Dynamic NMR : Detect conformational flexibility (e.g., imidazole ring puckering) that may cause NMR signal splitting .

Q. How can synthetic routes be optimized to improve stereochemical purity?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during imidazole-propanol coupling .

- Kinetic Control : Optimize reaction temperature and solvent polarity to favor one enantiomer. For example, low temperatures in THF slow racemization .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, validated by circular dichroism (CD) .

Q. What experimental designs assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify breakdown products .

- Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf life at room temperature from accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。